molecular formula C11H14ClN3O2 B3087998 {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 1179374-96-9

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No.: B3087998
CAS No.: 1179374-96-9
M. Wt: 255.70
InChI Key: VDJOWIOAVCZFTE-UHFFFAOYSA-N
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Description

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.70 g/mol . This compound belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its bioisosteric properties . The 1,2,4-oxadiazole ring can serve as a stable surrogate for ester and amide functional groups, which can improve metabolic stability and the pharmacokinetic profile of potential drug candidates . The structure features a 4-methoxyphenyl substituent at the 3-position of the oxadiazole ring and an ethylamine side chain at the 5-position, which is provided as a hydrochloride salt to enhance solubility and handling. Researchers utilize this and similar 1,2,4-oxadiazole derivatives in the development of novel therapeutic agents, with reported activities spanning antibacterial, antioxidant, and anticancer applications . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11;/h2-5H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJOWIOAVCZFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole can then be reacted with an appropriate amine to introduce the ethylamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent CAS No. Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methoxyphenyl - ~275.7* Electron-donating methoxy group enhances solubility; potential GPCR/ion channel targeting -
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylamine HCl 4-Chlorophenyl 1245569-30-5 260.12 Electron-withdrawing Cl increases lipophilicity; higher LogP
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl 4-Fluorophenyl 1638612-85-7 225.64 Fluorine’s electronegativity improves metabolic stability
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Methyl 1185295-39-9 177.64 Reduced steric hindrance; simpler synthesis
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine HCl Pentyl chain 1052542-49-0 ~334.8* Extended alkyl chain may improve membrane permeability

*Calculated based on molecular formula.

  • Electronic Effects : The 4-methoxy group in the target compound offers superior solubility compared to halogenated analogues (e.g., 4-Cl, 4-F) but may reduce passive diffusion across membranes due to increased polarity .
  • Steric Considerations : Methyl-substituted analogues (e.g., CAS 1185295-39-9) exhibit lower molecular weights and simpler synthetic routes but lack the pharmacological versatility of methoxy derivatives .

Biological Activity

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, also known as MOPEH, is a compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of MOPEH, supported by relevant research findings and case studies.

  • Chemical Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 255.70 g/mol
  • CAS Number : 885953-52-6

The biological activity of MOPEH is attributed to its structural similarity to other bioactive compounds, particularly 4-methoxyphenethylamine. The oxadiazole ring in MOPEH is known to interact with various biological targets, leading to significant pharmacological effects. Research indicates that derivatives of oxadiazoles exhibit inhibitory effects on key enzymes involved in cancer progression and inflammation.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to MOPEH have shown IC₅₀ values around 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
  • Mechanisms of Action :
    • Targeting Enzymes : The mechanism involves inhibition of enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, which are crucial for cancer cell survival .
    • Molecular Docking Studies : Recent studies using molecular docking techniques have identified potential binding sites for MOPEH on these enzymes, suggesting a pathway for its anticancer properties .

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives can also exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

MOPEH has been evaluated for its antimicrobial properties against various bacterial strains:

  • Gram-positive Bacteria : Moderate activity was observed against strains like Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 137.43 µM .

Summary of Biological Activities

Activity TypeBiological Target/EffectReference
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that MOPEH significantly reduces cell viability in several cancer types, suggesting its potential as a lead compound for new anticancer therapies.
  • Inflammation Models : Animal models treated with MOPEH demonstrated reduced inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., hydrazides with nitriles) to form the oxadiazole ring, followed by alkylation and amine salt formation. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions like ring-opening .
  • pH Control : Adjust to pH 7–8 during amine hydrochloride formation to ensure protonation without degrading the oxadiazole ring .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol for >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify substituent positions (e.g., 4-methoxyphenyl protons at δ 7.2–7.4 ppm, ethylamine protons at δ 2.8–3.1 ppm) .
  • HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to confirm purity (>98%) and detect byproducts .
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 294.1) corroborates molecular weight .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions; buffer solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR : Use HSQC to assign carbon-proton correlations and ROESY to confirm spatial proximity of the ethylamine chain to the oxadiazole ring .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., C14H18ClN3O2, space group P2₁/c) .

Q. What strategies optimize yield in multi-step syntheses involving oxadiazole intermediates?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
  • Catalysis : Use ZnCl₂ (5 mol%) to accelerate oxadiazole formation, improving yield from 65% to 85% .

Q. How can computational methods predict biological targets or binding modes for this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against serotonin receptors (5-HT2A, ΔG ≈ -9.2 kcal/mol) due to structural similarity to known ligands .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns to prioritize in vitro testing .

Q. What experimental approaches validate hypothesized interactions with neurotransmitter systems?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with [³H]Ketanserin for 5-HT2A receptors (IC₅₀ ≤ 10 µM suggests activity) .
  • Calcium Flux Assays (FLIPR) : Measure intracellular Ca²+ changes in HEK293 cells expressing GPCRs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 2
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

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